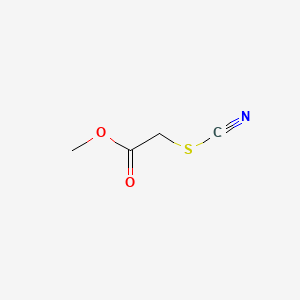

Thiocyanatoacetic acid methyl ester

Descripción

Structure

3D Structure

Propiedades

Número CAS |

689-77-0 |

|---|---|

Fórmula molecular |

C4H5NO2S |

Peso molecular |

131.16 g/mol |

Nombre IUPAC |

methyl 2-thiocyanatoacetate |

InChI |

InChI=1S/C4H5NO2S/c1-7-4(6)2-8-3-5/h2H2,1H3 |

Clave InChI |

WZVLGZCYSGZXPQ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CSC#N |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for Thiocyanatoacetic Acid Methyl Ester and Its Derivatives

Direct Esterification Routes to Thiocyanatoacetic Acid Methyl Ester

Direct esterification involves the reaction of thiocyanatoacetic acid with methanol (B129727). This transformation can be promoted under either acidic or basic conditions, each with its own set of procedural nuances and applications.

Acid-Catalyzed Esterification Approaches

The most common acid-catalyzed method is the Fischer-Speier esterification, a reversible reaction where thiocyanatoacetic acid is heated with an excess of methanol in the presence of a strong acid catalyst. masterorganicchemistry.combyjus.comlibretexts.org To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing water as it is formed during the reaction. byjus.comlibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the final ester product. masterorganicchemistry.combyjus.commasterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and solid-supported catalysts like cation exchange resins, which can simplify product purification. masterorganicchemistry.comacs.org

Table 1: Typical Conditions for Acid-Catalyzed Esterification

| Catalyst | Alcohol | Key Conditions |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol | Excess methanol, heating/reflux. athabascau.ca |

| p-Toluenesulfonic Acid (TsOH) | Methanol | Excess methanol, heating/reflux to remove water. masterorganicchemistry.com |

| Cation Exchange Resin | Methanol | Alcohol/acid molar ratio of 1.4:1, heating. acs.org |

Base-Catalyzed Esterification Approaches

Base-catalyzed methods offer an alternative to acid-sensitive substrates. One common approach is not a direct esterification of the free acid but rather the reaction of a thiocyanatoacetate salt (e.g., sodium or potassium thiocyanatoacetate) with a methylating agent, such as methyl iodide or dimethyl sulfate. This process follows an Sₙ2 mechanism, where the carboxylate anion acts as a nucleophile. athabascau.ca

Another base-promoted method is transesterification. In this scenario, an existing ester of thiocyanatoacetic acid (for instance, the ethyl ester) is treated with methanol in the presence of a catalytic amount of a strong base like sodium methoxide (B1231860). This reaction proceeds through a nucleophilic acyl substitution mechanism to yield the desired methyl ester.

Table 2: Base-Catalyzed/Promoted Esterification Strategies

| Starting Material | Reagents | Mechanism |

|---|---|---|

| Thiocyanatoacetate Salt | Methyl Iodide (CH₃I) | Sₙ2 Nucleophilic Substitution |

| Ethyl Thiocyanatoacetate | Methanol, Sodium Methoxide (cat.) | Base-Catalyzed Transesterification |

Synthesis via Thiocyanation Reactions

An alternative synthetic paradigm involves constructing the this compound by first preparing the methyl ester backbone and then introducing the thiocyanate (B1210189) (-SCN) functionality.

Halogenation-Cyanation Pathways

A robust and widely used method for this approach is the nucleophilic substitution of a methyl haloacetate. The synthesis begins with the esterification of a haloacetic acid, such as chloroacetic acid, with methanol to produce methyl chloroacetate (B1199739). chemicalbook.comgoogle.comgoogle.com This esterification can be catalyzed by strong acids and often involves heating to drive the reaction to completion, with yields reported to be around 96%. chemicalbook.com

The resulting methyl chloroacetate is then reacted with a thiocyanate salt, typically potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a suitable polar aprotic solvent like acetone (B3395972) or DMF. The thiocyanate anion (SCN⁻) acts as a nucleophile, displacing the chloride to form the C-S bond and yield this compound.

Table 3: Halogenation-Cyanation Pathway Summary

| Step | Reactants | Key Conditions | Product |

|---|---|---|---|

| 1. Esterification | Chloroacetic Acid, Methanol | Acid catalyst (e.g., H₂SO₄), Heat (105-110 °C). chemicalbook.com | Methyl Chloroacetate |

| 2. Substitution | Methyl Chloroacetate, KSCN | Polar aprotic solvent (e.g., acetone) | This compound |

Direct Introduction of Thiocyanate Functionality

Direct thiocyanation involves the introduction of the -SCN group onto an existing molecule. While direct C-H thiocyanation of methyl acetate (B1210297) is challenging, methods exist for the α-thiocyanation of carbonyl compounds. These reactions typically involve an enolate or enol equivalent reacting with a thiocyanating agent. For a substrate like methyl acetate, this would likely proceed through its enolate, formed by a strong base, which then reacts with an electrophilic source of the thiocyanate group.

Preparation of Related Thiocyanatoacetic Esters and Analogues

The synthetic methodologies described for this compound can be readily adapted to produce a variety of related esters and analogues.

To synthesize other alkyl esters, such as ethyl, propyl, or butyl thiocyanatoacetate, the corresponding alcohol (ethanol, propanol, or butanol) is substituted for methanol in the Fischer esterification of thiocyanatoacetic acid. athabascau.ca Similarly, in the base-promoted pathway, different alkyl halides (e.g., ethyl iodide, propyl bromide) can be reacted with a thiocyanatoacetate salt. The synthesis of ethyl 2-isocyanatoacetate, an isomer, has been prepared from glycine (B1666218) ethyl ester derivatives, showcasing pathways to related functional group isomers. orgsyn.orgnih.gov

Analogues with different substitution patterns on the acetate backbone can also be prepared. For example, starting with a different α-halo ester in the halogenation-cyanation pathway would lead to a corresponding α-substituted thiocyanatoacetate ester. The synthesis of thiohydantoins, which are related heterocyclic structures, often begins with the reaction of α-amino acids with thiocyanate derivatives, demonstrating how the core synthons can be used to build more complex molecules. jchemrev.com

Table 4: Synthesis of Related Thiocyanatoacetic Esters

| Desired Product | Synthetic Method | Key Reagents |

|---|---|---|

| Ethyl Thiocyanatoacetate | Fischer Esterification | Thiocyanatoacetic Acid, Ethanol, H⁺ |

| Propyl Thiocyanatoacetate | Sₙ2 Reaction | Potassium Thiocyanatoacetate, Propyl Bromide |

Green Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic methodologies is a central focus of modern chemical research. In the context of producing this compound, green chemistry principles are being increasingly applied to minimize the environmental footprint of traditional synthetic routes. These approaches prioritize the use of non-toxic solvents, renewable materials, and energy-efficient reaction conditions, while aiming for high atom economy and waste reduction. Key strategies include the use of alternative reaction media, the application of catalytic processes, and the utilization of energy-efficient techniques such as microwave and ultrasound irradiation.

Alternative Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of this compound and its derivatives often rely on volatile organic compounds (VOCs) that pose risks to human health and the environment. Green chemistry seeks to replace these hazardous solvents with safer alternatives.

Water as a Reaction Medium:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of thiocyanates can be effectively carried out in aqueous media, particularly with the aid of phase transfer catalysis. For the synthesis of this compound, a biphasic system using water as the bulk solvent could be employed. In such a system, an aqueous solution of a thiocyanate salt (e.g., potassium thiocyanate) would react with a water-immiscible substrate, methyl chloroacetate, facilitated by a phase transfer catalyst. This approach significantly reduces the need for organic solvents. Research on the conversion of epoxides to thiiranes using potassium thiocyanate in water has demonstrated the feasibility of using water for reactions involving the thiocyanate ion, achieving high yields under mild, room temperature conditions. youtube.com

Bio-based Solvents:

Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as green alternatives to conventional ether and chlorinated solvents. 2-MeTHF, for instance, is produced from renewable sources like corncobs and offers economic and environmental advantages over solvents like tetrahydrofuran (B95107) (THF). youtube.com CPME is another promising alternative that is more stable and less prone to peroxide formation than THF. youtube.com The application of such bio-based solvents in the synthesis of this compound could lead to a more sustainable process.

| Solvent | Type | Key Advantages in Green Synthesis |

| Water | Aqueous | Non-toxic, non-flammable, abundant, enables use of phase transfer catalysis. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Derived from renewable resources, lower environmental impact than THF. |

| Cyclopentyl methyl ether (CPME) | Bio-based | High boiling point, stable, resists peroxide formation, better yields in some reactions compared to THF. |

| Fatty Acid Methyl Esters (FAMEs) | Bio-based | Biodegradable, low toxicity, suitable for replacing some non-polar solvents. researchgate.net |

Catalytic Approaches

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste.

Phase Transfer Catalysis (PTC):

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. mdpi.commdpi.com In the synthesis of this compound, a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the thiocyanate anion (SCN⁻) from the aqueous phase to the organic phase containing methyl chloroacetate. mdpi.comnih.gov This allows the reaction to proceed at a significant rate without the need for a homogeneous solvent system. The use of PTC can lead to higher yields, reduced reaction times, and the elimination of hazardous solvents. mdpi.com Biodegradable and recyclable catalysts, such as those based on chitosan, are also being explored. researchgate.net

Heterogeneous Catalysis:

The use of solid, heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, which simplifies product purification and reduces waste. For the esterification step in the synthesis of this compound, solid acid catalysts could be employed. For example, zirconium-based solid acids have been shown to be effective for the esterification of benzoic acids with methanol. youtube.com Similarly, supported catalysts, such as sodium carbonate on molybdenum disulfide, have demonstrated high efficiency in transesterification reactions for biodiesel production, a process that also involves methyl esters. researchgate.net

| Catalyst Type | Example | Application in Synthesis | Green Advantages |

| Phase Transfer Catalyst | Quaternary Ammonium Salts (e.g., Aliquat 336) nih.gov | Facilitates reaction between aqueous KSCN and organic methyl chloroacetate. | Enables use of water as solvent, mild reaction conditions, high yields. mdpi.com |

| Heterogeneous Acid Catalyst | Zirconium/Titanium Solid Acid youtube.com | Catalyzes the esterification of thiocyanatoacetic acid with methanol. | Recyclable, easy separation from product, reduces corrosive waste. |

| Biocatalyst | Chitosan researchgate.net | Potential as a basic catalyst support. | Biodegradable, renewable resource. |

Energy-Efficient Methodologies

Reducing energy consumption is another key principle of green chemistry. Microwave and ultrasound irradiation are two innovative techniques that can significantly enhance reaction rates and reduce energy usage compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved yields. youtube.comnih.gov The synthesis of various organic compounds, including alkyl thiocyanates and esters, has been successfully accelerated using microwave assistance. mdpi.comresearchgate.net For the synthesis of this compound, a microwave-assisted approach could involve the reaction of an alkali thiocyanate with methyl chloroacetate in a suitable solvent, potentially even in an aqueous medium without a phase transfer catalyst. mdpi.com This method offers the potential for a faster, more energy-efficient process.

Ultrasound-Assisted Synthesis (Sonochemistry):

The application of ultrasound waves (sonication) to a reaction mixture can induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures. This phenomenon can significantly accelerate reaction rates. nih.gov Ultrasound has been effectively used for the synthesis of esters and various heterocyclic compounds, often under milder conditions and in shorter timeframes than conventional methods. nih.gov An ultrasound-assisted synthesis of this compound could proceed at lower temperatures, reducing energy consumption and potentially minimizing side reactions. The use of ultrasound in conjunction with water as a solvent has been shown to be a particularly green and efficient combination. nih.gov

| Methodology | Typical Reaction Time Reduction | Energy Input | Key Advantages |

| Microwave-Assisted | Hours to Minutes | Direct, efficient heating | Rapid reactions, higher yields, reduced side products. youtube.comnih.gov |

| Ultrasound-Assisted | Significant reduction compared to silent conditions | Lower overall energy consumption | Milder conditions, enhanced reaction rates, applicable in aqueous media. nih.gov |

Chemical Reactivity and Transformative Reactions of Thiocyanatoacetic Acid Methyl Ester

Cyclization Reactions Utilizing Thiocyanatoacetic Acid Methyl Ester

The presence of both an electrophilic carbonyl carbon and a nucleophilic nitrogen atom (after a potential isomerization or reaction) in the this compound framework makes it an ideal substrate for cyclization reactions. These reactions are crucial for the synthesis of a variety of heterocyclic compounds, which are significant motifs in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds

This compound serves as a key precursor for the synthesis of diverse heterocyclic structures. Its ability to react with a range of dinucleophiles and electrophiles under various conditions allows for the construction of rings of different sizes and functionalities.

The reaction of this compound with salicylaldehydes provides a pathway to coumarin (B35378) derivatives. Coumarins are a class of benzopyrones widely recognized for their broad spectrum of biological activities. The synthesis generally proceeds through a Knoevenagel condensation of the active methylene (B1212753) group of the ester with the aldehyde functionality of salicylaldehyde. researchgate.netnih.gov This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the ester carbonyl, leading to the formation of the coumarin ring system. researchgate.net The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction's efficiency and yield. nih.gov

For instance, the use of a base catalyst like piperidine (B6355638) in a suitable solvent facilitates the initial condensation. The subsequent intramolecular cyclization is often promoted by heat. This method provides a direct route to 3-thiocyanatocoumarin derivatives, which can be further modified to introduce other functionalities.

Table 1: Synthesis of Coumarin Derivatives from Salicylaldehydes

| Salicylaldehyde Derivative | Catalyst | Solvent | Product | Yield (%) | Reference |

| Salicylaldehyde | Piperidine | Ethanol | 3-Thiocyanatocoumarin | Not Specified | nih.gov |

| Substituted Salicylaldehydes | Various | Various | Substituted 3-Thiocyanatocoumarins | Not Specified | nih.gov |

This compound is a key reagent in the multicomponent synthesis of 2-thioxo-4-thiazolidinones (rhodanines) and their derivatives. This reaction typically involves the condensation of an amine, an aldehyde, and this compound. The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which then undergoes a nucleophilic attack by the thiocyanate (B1210189) nitrogen. Subsequent intramolecular cyclization and tautomerization lead to the formation of the thiazolone ring.

The versatility of this reaction allows for the synthesis of a wide library of thiazolone derivatives by varying the amine and aldehyde components. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Nucleophilic Substitution Reactions Involving the Thiocyanate Group

The thiocyanate group in this compound is susceptible to nucleophilic attack. The carbon atom of the thiocyanate group is electrophilic and can react with various nucleophiles, leading to the displacement of the thiocyanate as a leaving group. However, the thiocyanate ion itself is a good nucleophile, so these reactions are often reversible and require specific conditions to drive them to completion. masterorganicchemistry.com

Common nucleophiles that can react with the thiocyanate group include amines, thiols, and carbanions. These reactions provide a means to introduce different functional groups at the α-position of the acetic acid ester, further expanding its synthetic utility.

Hydrolysis and Transesterification Pathways of the Ester Moiety

The ester group of this compound can undergo hydrolysis and transesterification reactions, which are characteristic transformations of esters. libretexts.orgwikipedia.org

Hydrolysis:

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. libretexts.orgyoutube.com

Acid-catalyzed hydrolysis is a reversible reaction that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com To drive the equilibrium towards the carboxylic acid, a large excess of water is typically used. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt. libretexts.org Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

These hydrolysis reactions are fundamental for converting the ester into a carboxylic acid, which can then be used in a variety of other synthetic transformations. google.com

Table 2: Hydrolysis of Methyl Esters

| Reaction Type | Catalyst | Products | Key Features | Reference |

| Acidic Hydrolysis | Strong Acid (e.g., HCl) | Carboxylic Acid, Methanol (B129727) | Reversible, requires excess water | libretexts.orgyoutube.com |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Carboxylate Salt, Methanol | Irreversible | libretexts.org |

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For this compound, this reaction can be used to replace the methyl group with other alkyl or aryl groups. organic-chemistry.org

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making it more electrophilic for the attack by another alcohol. masterorganicchemistry.com

Base-catalyzed transesterification proceeds through the nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com

The choice of alcohol and catalyst allows for the synthesis of a range of different esters of thiocyanatoacetic acid, which may have different physical properties or reactivity.

Reductive Transformations of this compound

The thiocyanate group and the ester group of this compound can both undergo reduction under appropriate conditions.

The reduction of the thiocyanate group can lead to various products depending on the reducing agent and reaction conditions. For example, reduction with zinc in acetic acid can lead to the formation of the corresponding thiol. More vigorous reducing agents may cleave the C-S bond.

The ester group can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the ester into a 1,2-aminoalcohol precursor after subsequent manipulation of the thiocyanate group.

Oxidative Transformations of this compound

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of new functional groups with sulfur in higher oxidation states. While specific studies detailing the oxidative transformations of this compound are not extensively documented in the reviewed literature, the general reactivity of organic thiocyanates provides a strong indication of the expected products and reaction pathways. The primary products arising from the oxidation of the thiocyanate group are sulfinyl cyanides and sulfonyl cyanides.

The oxidation of organic thiocyanates to their corresponding sulfonyl cyanides can be achieved using organic peracid oxidizing agents. google.com A common reagent for this transformation is meta-chloroperbenzoic acid (m-CPBA). tandfonline.commdpi.com The reaction typically involves a stoichiometric excess of the peracid to ensure complete oxidation of the thiocyanate to the sulfonyl cyanide. google.com For aliphatic thiocyanates, a larger excess of the oxidizing agent may be required compared to aromatic thiocyanates. google.com The reaction is generally carried out under anhydrous conditions in an inert solvent. google.com

Stepwise oxidation can also lead to the formation of sulfinyl cyanides as intermediates. tandfonline.commdpi.com The synthesis of sulfinyl cyanides from thiocyanates has been reported using m-CPBA, and these compounds represent the S-monoxides of the parent thiocyanates. tandfonline.com Further oxidation of the sulfinyl cyanide would then yield the corresponding sulfonyl cyanide, the S,S-dioxide derivative. tandfonline.com

The thiocyanate ion itself can undergo oxidation by various oxidizing agents, such as hydrogen peroxide, persulfate, and others, often involving radical intermediates. nih.govnih.govrsc.org While these reactions provide insight into the reactivity of the thiocyanate moiety, the transformations of covalently bonded organic thiocyanates, such as in this compound, are more accurately represented by the reactions with organic peracids.

Below is a table summarizing the expected oxidative transformations of the thiocyanate functional group, which can be extrapolated to this compound based on the general reactivity of organic thiocyanates.

| Reactant Functional Group | Oxidizing Agent | Product Functional Group | Reference |

| Organic Thiocyanate (R-SCN) | m-Chloroperbenzoic acid (m-CPBA) | Sulfinyl Cyanide (R-S(O)CN) | tandfonline.commdpi.com |

| Organic Thiocyanate (R-SCN) | Organic Peracid (e.g., m-CPBA) | Sulfonyl Cyanide (R-SO₂CN) | google.com |

It is important to note that the specific reaction conditions, such as solvent, temperature, and stoichiometry of the oxidizing agent, would need to be optimized for the specific substrate, this compound, to achieve the desired oxidative transformation selectively.

Mechanistic Investigations of Reactions Involving Thiocyanatoacetic Acid Methyl Ester

Elucidation of Reaction Mechanisms for Cyclization Processes

Thiocyanatoacetic acid methyl ester is a valuable precursor for the synthesis of heterocyclic compounds, particularly thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis provides a foundational mechanistic model for these cyclization reactions. youtube.compsu.edu In this context, this compound can react with a thioamide in a process that is thought to proceed through a series of well-defined steps.

The generally accepted mechanism for the Hantzsch synthesis, when adapted to this compound, likely involves the following key transformations youtube.comscholaris.caresearchgate.net:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the methylene (B1212753) group attached to the thiocyanate (B1210189). This results in the displacement of the thiocyanate anion as a leaving group and the formation of an S-alkylated intermediate.

Tautomerization: The initial adduct can undergo tautomerization to form a more reactive enol or enamine intermediate, depending on the specific thioamide used.

Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.

Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water and methanol (B129727) to form the aromatic thiazole ring.

The reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization. For instance, studies on related systems have shown that acidic conditions can alter the cyclization pathway, leading to different isomers. rsc.org While specific mechanistic studies for this compound in Hantzsch-type syntheses are not extensively detailed in the literature, the general principles of this classic reaction provide a robust framework for predicting its behavior. scholaris.caresearchgate.net

Kinetic Studies of Thiocyanate Group Reactivity

The thiocyanate group (–SCN) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. In the context of this compound, the thiocyanate is covalently bound to the acetyl group via the sulfur atom. The reactivity of this group is central to many of its transformations, particularly in nucleophilic substitution reactions where it acts as a leaving group.

Kinetic studies on the nucleophilic substitution reactions of related alkyl thiocyanates provide insight into the reactivity of the C-S bond. For instance, theoretical studies on methyl thiocyanate with various nucleophiles (SH⁻, CN⁻, and OH⁻) have been conducted to understand the selectivity and potential energy surfaces of these reactions. koreascience.kr These studies suggest that the nature of the nucleophile plays a crucial role in determining the reaction pathway and rate.

The reactivity of the thiocyanate group is also influenced by the electronic effects of the adjacent ester group. The electron-withdrawing nature of the methoxycarbonyl group is expected to activate the methylene carbon towards nucleophilic attack, facilitating the displacement of the thiocyanate anion. However, detailed kinetic data specifically for the nucleophilic displacement of the thiocyanate from this compound are not widely available. General principles of nucleophilic substitution reactions (SN2) suggest that the rate of reaction would be dependent on the concentration of both the ester and the incoming nucleophile. libretexts.org

Mechanistic Pathways of Ester Hydrolysis and Solvolysis

The hydrolysis of the ester functionality in this compound can proceed via either acid-catalyzed or base-catalyzed pathways. These mechanisms are well-established for a wide range of esters and can be applied to understand the behavior of this compound. researchgate.netresearchgate.net

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis is a reversible process. The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a better leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, expelling a molecule of methanol and forming the protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Kinetic studies on the acid-catalyzed hydrolysis of methyl acetate (B1210297) show that the reaction rate is dependent on the concentrations of both the ester and the acid catalyst. scribd.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521), the hydrolysis is an irreversible process. The mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion is eliminated as the leaving group.

Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. This final acid-base step drives the reaction to completion.

Kinetic investigations of the base-catalyzed hydrolysis of methyl acetate indicate that the reaction is typically second order, with the rate being proportional to the concentrations of both the ester and the hydroxide ion. nih.govdoubtnut.com

The following table summarizes the key features of acid- and base-catalyzed hydrolysis of esters.

Table 1: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |

| Reversibility | Reversible | Irreversible |

| Role of Catalyst | Catalytic | Consumed (reactant) |

| Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Rate Dependence | Rate = k[Ester][H⁺] | Rate = k[Ester][OH⁻] |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

Catalytic Effects on Transformations of this compound

Catalysis plays a crucial role in directing the transformations of this compound, enhancing reaction rates, and improving selectivity. Both homogeneous and heterogeneous catalytic systems can be envisaged for its various reactions.

Homogeneous catalysts, which exist in the same phase as the reactants, can be employed to facilitate the reactions of this compound.

Acid and Base Catalysis: As discussed in the context of hydrolysis (Section 4.3), soluble acids and bases are classic examples of homogeneous catalysts that can accelerate the cleavage of the ester bond.

Lewis Acid Catalysis: Lewis acids can play a significant role in activating the functional groups of this compound. nih.gov A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This can be beneficial in cyclization reactions or in reactions involving the addition of nucleophiles to the ester group. For instance, in Diels-Alder reactions of related acrylates, Lewis acids like AlCl₃ have been shown to facilitate the reaction and enhance selectivity. nih.gov Similarly, Lewis acids could potentially catalyze the reaction of this compound with various nucleophiles. Lewis bases can also act as catalysts, for instance in cycloaddition reactions of related diazoacetates. nih.gov

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability.

Solid Acid Catalysts: Solid acids, such as sulfated zirconia or certain zeolites, can be employed to catalyze reactions that are typically promoted by homogeneous acids. mdpi.comresearchgate.net For example, in the context of esterification, which is the reverse of hydrolysis, solid acid catalysts have been shown to be effective. mdpi.com It is plausible that such catalysts could also be used for the hydrolysis of this compound or to promote its cyclization reactions. The use of solid acid catalysts could provide a more environmentally benign alternative to soluble mineral acids.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area and tunable porosity, making them promising candidates for heterogeneous catalysis. rsc.org Their well-defined active sites could potentially be designed to catalyze specific transformations of this compound, such as cyclization or condensation reactions.

Supported Metal Catalysts: While not extensively documented for this specific compound, supported metal catalysts are widely used in organic synthesis. For instance, in the synthesis of thiazoles from other precursors, various supported metal catalysts have been explored. organic-chemistry.org It is conceivable that such catalysts could be adapted for transformations involving this compound.

The table below provides a conceptual overview of potential catalytic systems for reactions involving this compound.

Table 2: Potential Catalytic Systems for this compound Transformations

| Reaction Type | Catalyst Type | Potential Catalyst Examples | Mechanistic Role |

|---|---|---|---|

| Cyclization | Homogeneous (Lewis Acid) | AlCl₃, BF₃ | Activation of the carbonyl group |

| Heterogeneous (Solid Acid) | Sulfated Zirconia, Zeolites | Protonation and activation of reactants | |

| Hydrolysis | Homogeneous (Acid/Base) | H₂SO₄, NaOH | Protonation of carbonyl or nucleophilic attack |

| Heterogeneous (Solid Acid) | Ion-exchange resins (e.g., Amberlyst 15) psu.edu | Provides acidic sites for protonation | |

| Nucleophilic Substitution | Homogeneous (Lewis Acid) | ZnCl₂, TiCl₄ | Activation of the C-S bond |

Advanced Analytical and Spectroscopic Characterization of Thiocyanatoacetic Acid Methyl Ester

Spectroscopic Analysis Techniques

Spectroscopic methods provide fundamental information about the molecular structure and bonding within thiocyanatoacetic acid methyl ester by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound (C₄H₅NO₂S), two distinct signals are expected:

A singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃).

A singlet corresponding to the two protons of the methylene (B1212753) group (-CH₂-) adjacent to the thiocyanate (B1210189) and carbonyl groups.

The integration of these signals would yield a 3:2 ratio, confirming the relative number of protons in each chemical environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are anticipated, corresponding to:

The carbon of the methyl group (-OCH₃).

The carbon of the methylene group (-S-CH₂-C=O).

The carbonyl carbon of the ester group (-C=O).

The carbon of the thiocyanate group (-SCN). chemicalbook.com

The chemical shifts of these nuclei are influenced by the electronegativity of adjacent atoms and functional groups, providing unambiguous evidence for the compound's connectivity. Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm the assignments by showing correlations between directly bonded and long-range coupled protons and carbons. rsc.orgmdpi.comnih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for similar functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -OCH₃ | 3.7 - 3.8 | Singlet |

| ¹H | -S-CH₂-C=O | 3.9 - 4.1 | Singlet |

| ¹³C | -OCH₃ | 52 - 54 | Quartet (in ¹H-coupled) |

| ¹³C | -S-CH₂-C=O | 35 - 40 | Triplet (in ¹H-coupled) |

| ¹³C | -SCN | 110 - 115 | Singlet |

| ¹³C | -C=O | 165 - 170 | Singlet |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. osti.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups:

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is typical for the carbonyl group in an ester. researchgate.net

C-O Stretch: A strong band corresponding to the C-O single bond stretching of the ester group will appear in the 1100-1300 cm⁻¹ region.

S-C≡N Stretch: The thiocyanate group (-SCN) gives rise to a sharp, intense absorption band for the C≡N triple bond stretch, typically found around 2140-2175 cm⁻¹. The position of this band can help distinguish it from isothiocyanates and nitriles.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. osti.gov

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. uh.eduibm.com The thiocyanate C≡N stretch is also strongly Raman active. researchgate.net Symmetrical vibrations and bonds involving non-polar groups often produce stronger signals in Raman spectra, which can be advantageous for analyzing the sulfur-containing portions of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for the constituent functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C≡N (Thiocyanate) | Stretch | 2140 - 2175 | Strong, Sharp | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Very Strong, Sharp | Moderate |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong | Weak |

| S-C | Stretch | 650 - 750 | Moderate | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Moderate to Strong | Moderate to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

The molecular formula of this compound is C₄H₅NO₂S, giving it a monoisotopic mass of approximately 131.00 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z ≈ 131.

The fragmentation of esters in MS is well-characterized. miamioh.eduyoutube.com Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of the methoxy radical (•OCH₃) to yield a prominent acylium ion [M - 31]⁺ at m/z 100.

McLafferty Rearrangement: Although not possible for this specific structure due to the lack of a γ-hydrogen on the alkyl chain, it is a common fragmentation pathway for larger esters.

Cleavage of the C-S bond: Fragmentation can occur with the loss of the thiocyanate group (•SCN) or cleavage of the CH₂-S bond, leading to characteristic fragment ions. For example, a fragment corresponding to [CH₂COOCH₃]⁺ at m/z 74 or [SCN]⁺ at m/z 58 might be observed. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table is generated based on the compound's structure and common fragmentation patterns for esters.

| m/z | Ion Formula | Description |

| 131 | [C₄H₅NO₂S]⁺• | Molecular Ion (M⁺•) |

| 100 | [C₃H₂NO₂S]⁺ | Loss of methoxy radical (•OCH₃) from M⁺• |

| 74 | [C₃H₆O₂]⁺• | Fragment from cleavage at the C-S bond, followed by rearrangement |

| 59 | [CH₃OCO]⁺ | Acylium ion from cleavage of the CH₂-C bond |

| 58 | [SCN]⁺ | Thiocyanate cation |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. gcms.czresearchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column contains a stationary phase that separates components based on their boiling points and polarity. For a moderately polar compound like this compound, a mid-polarity column (e.g., one with a (5%-phenyl)-methylpolysiloxane stationary phase) would likely provide good peak shape and resolution. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific GC conditions. thepharmajournal.comrsc.org

Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries or through detailed interpretation. arcjournals.org Quantification is typically achieved using a flame ionization detector (FID) or by MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Table 4: Typical GC-MS Parameters for Analysis of Methyl Esters This table provides a general set of starting parameters for method development.

| Parameter | Typical Value / Type |

| GC Column | HP-5ms, DB-5, or similar (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| MS Scan Range | m/z 40-400 |

High Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or stable for GC analysis. When coupled with mass spectrometry (HPLC-MS), it offers high sensitivity and specificity for the analysis of this compound in various matrices. nih.govresearchgate.net

Reversed-phase HPLC is the most common mode for separating moderately polar compounds. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). This compound would be separated based on its hydrophobic interactions with the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution and good peak shape. researchgate.net

Detection can be achieved using a UV detector, as the carbonyl group provides some UV absorbance, or more powerfully, with a mass spectrometer. scispace.com Electrospray ionization (ESI) is a common ionization source for LC-MS, as it is a soft ionization technique that typically produces a strong signal for the protonated molecule [M+H]⁺ (m/z 132) or other adducts (e.g., [M+Na]⁺), with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and for highly selective quantification using multiple reaction monitoring (MRM).

Table 5: Typical HPLC-MS Parameters for Analysis of Polar/Moderately Polar Compounds This table provides a general set of starting parameters for method development.

| Parameter | Typical Value / Type |

| HPLC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan (m/z 50-500) or MRM (e.g., transition 132 → 100) |

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms within a crystalline solid is definitively achieved through single-crystal X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Derivatization Strategies for Enhanced Analytical Detection

For analytical purposes, particularly in complex matrices or when high sensitivity is required, the direct detection of this compound can be challenging. Chemical derivatization is a powerful strategy employed to convert the analyte into a product with more favorable properties for separation and detection by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For this compound, derivatization can target either the thiocyanate group or the methyl ester moiety.

Two primary pathways for derivatization can be proposed:

Modification of the Thiocyanate Group: The thiocyanate functional group (-SCN) can undergo several reactions to introduce a chromophore, fluorophore, or a mass-spectrometry-friendly tag. The nucleophilic nature of the sulfur atom allows it to react with specific electrophilic reagents. For instance, a common strategy for the determination of the thiocyanate anion involves derivatization with a fluorogenic agent like 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one. oup.comnih.gov This reaction creates a highly fluorescent product, enabling sensitive detection by HPLC with a fluorescence detector. oup.comnih.gov Another potential route is the isomerization of the thiocyanate to the more reactive isothiocyanate (-NCS), which can then readily react with amines or thiols to form thioureas or dithiocarbamates, respectively. researchgate.netwikipedia.orgacs.org These derivatives often exhibit improved chromatographic behavior and detectability.

Modification via the Ester Group: The methyl ester can be hydrolyzed to the corresponding thiocyanatoacetic acid under basic or acidic conditions. The resulting carboxylic acid is a versatile handle for a wide range of derivatization reactions. It can be converted back into an ester using an alcohol that contains a UV-absorbing or fluorescent tag, such as a benzyl (B1604629) or anthryl group, significantly enhancing detection by HPLC-UV or HPLC-Fluorescence. nih.gov Alternatively, the carboxylic acid can be condensed with an amine reagent, such as O-benzylhydroxylamine, to form an amide derivative suitable for sensitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov

The choice of derivatization strategy depends on the analytical instrumentation available, the nature of the sample matrix, and the required level of sensitivity.

Table 1: Potential Derivatization Strategies for this compound

| Target Functional Group | Derivatization Reagent | Resulting Derivative | Analytical Technique |

| Thiocyanate (-SCN) | 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one oup.comnih.gov | Fluorescent adduct | HPLC-Fluorescence |

| Thiocyanate (-SCN) | Isomerization followed by amine (e.g., Aniline) | Thiourea (B124793) derivative researchgate.net | HPLC-UV/MS |

| Ester (-COOCH₃) → Carboxylic Acid | O-Benzylhydroxylamine nih.gov | Amide derivative | LC-MS/MS |

| Ester (-COOCH₃) → Carboxylic Acid | Fluorescent Alcohol (e.g., 9-Anthracenemethanol) | Fluorescent ester nih.gov | HPLC-Fluorescence |

Computational and Theoretical Studies of Thiocyanatoacetic Acid Methyl Ester

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of thiocyanatoacetic acid methyl ester. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's three-dimensional geometry and the distribution of electrons.

Detailed research in computational chemistry on similar organic esters often utilizes DFT with functionals such as B3LYP, combined with basis sets like 6-311G(d,p), to optimize the molecular geometry. nih.gov This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The output of these calculations includes precise bond lengths, bond angles, and dihedral angles. While specific studies providing a complete set of these parameters for this compound are not widely available in published literature, the methodologies are well-established.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. nih.gov These orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons.

Table 1: Predicted Structural and Physicochemical Properties of this compound

This table contains predicted data and should be interpreted with caution.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C4H5NO2S | uni.lu |

| Monoisotopic Mass | 131.0041 Da | uni.lu |

| XlogP | 0.8 | uni.lu |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting the spectroscopic properties of molecules like this compound, which can then be correlated with experimental data for validation. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in the interpretation of experimental findings.

The prediction of IR spectra, for instance, involves calculating the vibrational frequencies of the molecule's bonds. mdpi.com These frequencies correspond to the absorption peaks in an experimental IR spectrum. Similarly, NMR chemical shifts can be calculated to predict the appearance of an NMR spectrum, which is invaluable for structural elucidation. researchgate.net While specific computational studies on the spectroscopic properties of this compound are not readily found in the literature, the methodologies are mature and widely applied to other organic esters. For example, studies on other methyl esters have shown good agreement between computationally predicted and experimentally measured vibrational frequencies. mdpi.comnih.gov

Table 2: Predicted Collision Cross Section (CCS) of this compound Adducts

This table contains predicted data from computational models and should be interpreted with caution.

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]+ | 132.01138 | 125.1 | uni.lu |

| [M+Na]+ | 153.99332 | 135.1 | uni.lu |

| [M-H]- | 129.99682 | 127.1 | uni.lu |

| [M+NH4]+ | 149.03792 | 145.7 | uni.lu |

| [M+K]+ | 169.96726 | 135.4 | uni.lu |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions that this compound may undergo is crucial for predicting its stability and reactivity. Computational modeling can be used to map out potential reaction pathways, such as decomposition or hydrolysis, and to identify the transition states involved.

Transition state theory is a cornerstone of these analyses. By locating the transition state structure for a given reaction, which represents the highest energy point along the reaction coordinate, the activation energy can be calculated. This, in turn, allows for the prediction of reaction rates. While specific research on the reaction pathways of this compound is limited, studies on analogous esters have successfully used computational methods to explore their decomposition mechanisms. These studies often reveal complex reaction networks with multiple competing pathways.

Thermochemical Calculations and Stability Assessments

Thermochemical properties, such as the enthalpy of formation, entropy, and Gibbs free energy of formation, are key indicators of a compound's stability. These values can be calculated with a high degree of accuracy using advanced computational methods like the G3 and G4 composite theories. nih.govuni.lu

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the conformational flexibility and dynamics of this compound over time. By simulating the motion of the atoms in the molecule, MD can reveal the different conformations that the molecule can adopt and the energy barriers between them.

These simulations can provide insights into how the molecule might behave in different environments, such as in solution. While there are no specific published MD simulation studies focused solely on this compound, the techniques are widely used to investigate the conformational landscapes of similar organic molecules.

Emerging Applications in Chemical Synthesis and Materials Science Non Clinical

Thiocyanatoacetic Acid Methyl Ester as a Precursor for Advanced Organic Materials

While direct applications of this compound in the large-scale production of advanced organic materials are still emerging, its structural motifs are relevant to the synthesis of functional polymers and materials with tailored properties. The principles of incorporating sulfur-containing functional groups are well-established in materials science for creating materials with specific optical, thermal, and mechanical characteristics. For instance, conductive polymers, often referred to as synthetic metals, represent a significant class of advanced organic materials where sulfur-containing monomers like thiophene (B33073) are crucial. nih.gov Although not a direct precursor, the chemistry of this compound suggests its potential as a building block for novel functional materials.

The development of advanced functional materials often involves the precise introduction of functional groups to a polymer backbone. journaltocs.ac.ukwiley.comwiley-vch.de Research into materials like metal-organic frameworks (MOFs) also highlights the importance of versatile organic linkers in creating porous materials with high stability and catalytic activity. nih.govnih.govustc.edu.cnrsc.orgntu.edu.sgaalto.fi The bifunctional nature of this compound makes it a candidate for designing such linkers, potentially leading to new MOFs with unique properties.

Role in the Synthesis of Specialty Chemicals

This compound serves as a valuable precursor in the synthesis of various specialty chemicals, particularly heterocyclic compounds. The thiocyanate (B1210189) group is a key functional moiety for constructing sulfur and nitrogen-containing ring systems, which are prevalent in many biologically active molecules and functional materials.

One of the most significant applications of compounds containing the thiocyanato group is in the synthesis of thiazole (B1198619) derivatives. nih.govnih.govnih.gov The Hantzsch thiazole synthesis, a classic method for preparing thiazoles, typically involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793). nih.gov Variations of this synthesis can utilize thiocyanate precursors. For example, α-thiocyanato ketones readily react with amines to form 2-aminothiazoles. nih.gov Given that this compound contains both the thiocyanate group and an activated methylene (B1212753) group adjacent to the ester, it can be envisioned as a versatile synthon for a variety of substituted thiazoles. For instance, a one-pot, three-step process has been developed for the synthesis of highly functionalized thiazoles starting from 3-chloroacetylacetone and potassium thiocyanate, which forms a 3-thiocyanatoacetylacetone intermediate in situ. nih.gov This intermediate is structurally analogous to what could be derived from this compound, highlighting its potential in similar multi-component reactions for generating diverse thiazole libraries.

Furthermore, the synthesis of benzothiazoles, another important class of specialty chemicals, often involves the condensation of 2-aminothiophenols with various reagents. mit.edu While direct use of this compound in this context is not extensively documented, related chemistries suggest its applicability. For example, 2-substituted benzothiazoles can be synthesized from the reaction of 2-aminothiophenols with carboxylic acids or their derivatives. mit.edu The ester and thiocyanate groups in this compound could potentially be manipulated to participate in cyclization reactions to form benzothiazole (B30560) rings.

The table below summarizes the types of specialty chemicals that can be synthesized from thiocyanate-containing precursors, indicating the potential applications of this compound.

| Precursor Type | Reagent(s) | Resulting Specialty Chemical | Reference(s) |

| α-Thiocyanato ketone | Hydrazine or hydrazide derivatives | Highly functionalized thiazoles | nih.gov |

| α-Halocarbonyl compound | Thiourea | 2-Aminothiazoles (Hantzsch synthesis) | nih.gov |

| α-Nitro epoxides, primary amines | Potassium thiocyanate | Polysubstituted 2-aminothiazoles | nih.gov |

| 2-Aminothiophenol | Carboxylic acids/derivatives | 2-Substituted benzothiazoles | mit.edu |

Contributions to Ligand Design and Coordination Chemistry

The thiocyanate group is a well-known ligand in coordination chemistry, capable of binding to metal ions through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), or by bridging between two metal centers. analis.com.my This versatility makes thiocyanate-containing molecules valuable for the design of new ligands and coordination polymers with interesting structural and functional properties.

This compound, with its ester functionality, offers a handle for incorporation into more complex ligand architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, thereby introducing additional coordination sites. This allows for the synthesis of polydentate ligands capable of forming stable complexes with a variety of transition metals. For example, a variety of transition metal complexes involving picolylcyanoacetamides and thiocyanate have been synthesized and structurally characterized. researchgate.net These studies demonstrate how a simple thiocyanate-containing building block can be elaborated into a more complex ligand system.

The design of coordination polymers and metal-organic frameworks (MOFs) is an active area of research, and thiocyanate-based building blocks are being explored for the synthesis of these materials. ustc.edu.cn The ability of the thiocyanate group to bridge metal centers can lead to the formation of one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and sensing. While specific examples utilizing this compound are not yet prevalent in the literature, the fundamental coordination chemistry of the thiocyanate group suggests that derivatives of this ester could be valuable in this field. For instance, coordination polymers of Ag(I) with thiocyanate ligands have been shown to form diverse structural motifs, including 2D and 1D polymeric chains. ntu.edu.sg

Exploration in Environmental Chemical Processes (e.g., Chemical Nitrification Inhibition Mechanisms)

The nitrogen cycle is a fundamental biogeochemical process with significant environmental implications. Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, can lead to nitrogen loss from agricultural soils and contamination of water resources. nih.gov Consequently, there is considerable interest in developing nitrification inhibitors to improve nitrogen use efficiency in agriculture and mitigate environmental pollution. nih.gov

While the direct role of this compound as a nitrification inhibitor has not been extensively studied, related sulfur- and nitrogen-containing compounds have shown inhibitory effects. Thiourea, for example, is a known nitrification inhibitor that exerts a strong inhibitory effect on the biological nitrification process. nih.gov Studies have shown that the 50% inhibitory concentration (IC50) of thiourea on nitrification is 0.088 mg/g VSS. nih.gov The thiocyanate ion (SCN-) itself is a component of certain industrial wastewaters and its impact on microbial communities, including nitrifying bacteria, has been investigated. nih.govscispace.comresearchgate.net Research on the response of nitrifying bacterial communities to increased thiocyanate concentrations in industrial wastewater treatment processes has shown that certain bacteria, such as Thiobacillus thioparus, are responsible for its biodegradation. nih.gov

The potential for this compound to act as a nitrification inhibitor likely stems from the chemical nature of the thiocyanate group. This functionality could interfere with the enzymatic pathways of nitrifying microorganisms. Furthermore, the ester group could allow for its formulation into controlled-release systems, which are being developed to improve the efficiency of agricultural chemicals. mdpi.comfrontiersin.orggoogle.comresearchgate.net The table below presents data on the inhibitory effects of related compounds on nitrification.

| Compound | Organism/System | Observed Effect | Reference |

| Thiourea | Nitrifying sludge | IC50 of 0.088 mg/g VSS | nih.gov |

| Thiocyanate (SCN-) | Nitrifying bacterial communities | Increased SCN- loading led to an increase in the Nitrosomonas europaea population. | nih.gov |

Further research is needed to specifically evaluate the efficacy of this compound as a nitrification inhibitor and to understand its mechanism of action and environmental fate.

Applications in Polymer Chemistry (e.g., Monomer or Building Block)

The field of polymer chemistry offers significant opportunities for the application of this compound, both as a potential monomer and as a versatile building block for creating functional polymers. The presence of the reactive thiocyanate group and the modifiable ester group allows for its incorporation into polymer chains and for post-polymerization modifications.

One promising area is the synthesis of polythioesters, which are sulfur analogs of polyesters. nih.gov Polythioesters exhibit interesting properties such as high refractive indices, thermal resistance, and degradability, making them attractive for various applications. nih.govnih.gov While the direct polymerization of this compound has not been widely reported, it could potentially serve as a precursor to monomers for polythioester synthesis. For instance, it could be converted into a thiol-containing monomer suitable for polycondensation or ring-opening polymerization. nih.gov

The thiocyanate group can also be utilized in "click chemistry" reactions, such as the thiol-ene reaction, for the post-polymerization functionalization of polymers. This approach allows for the introduction of specific functionalities onto a pre-formed polymer backbone, enabling the tailoring of polymer properties. Although direct examples with this compound are limited, the analogous reactivity of thiols is well-documented. For instance, polymers with pendant thiol groups can be synthesized and subsequently modified. researchgate.net

Furthermore, the ester group of this compound can be involved in polymerization reactions. For example, it could potentially be used as a comonomer in polymerization with other monomers like methyl acrylate. researchgate.netrit.edumdpi.commdpi.commatchemmech.comnih.govnih.gov The ability to synthesize functional polymethylenes with a high density of side groups is an ongoing area of research, and post-polymerization modification of ester groups is a key strategy. wiley.com A Michael addition-elimination ring-opening polymerization has also been reported for the synthesis of chemically recyclable polythioenones.

The table below provides a summary of polymerization techniques and polymer types where a building block like this compound or its derivatives could potentially be applied.

| Polymerization Technique / Polymer Type | Potential Role of this compound | Relevant Research Areas | Reference(s) |

| Polythioester Synthesis | Precursor to thiol-containing monomers | Degradable and recyclable polymers | nih.govnih.gov |

| Post-Polymerization Modification (e.g., Thiol-ene) | Source of thiol functionality after conversion | Functional polymers with tailored properties | researchgate.net |

| Co-polymerization | Comonomer with vinyl monomers | Blends and copolymers | researchgate.netrit.edu |

| Functional Polymethylene Synthesis | Building block for functional side chains | High-density functional polymers | wiley.com |

| Ring-Opening Polymerization | Precursor for cyclic monomers | Recyclable polymers |

Conclusion and Future Research Directions

Summary of Current Research Landscape

Unexplored Reactivity and Synthetic Opportunities

The reactivity of thiocyanatoacetic acid methyl ester remains largely a matter of scientific conjecture based on the known behavior of related compounds. The thiocyanate (B1210189) group, a pseudohalogen, is known to participate in a variety of transformations, offering numerous avenues for synthetic exploration.

One of the most promising areas for future investigation is the use of this compound in heterocyclic synthesis . The bifunctional nature of the molecule, with an electrophilic carbon in the ester group and the versatile thiocyanate moiety, makes it an ideal precursor for a range of heterocyclic systems. For instance, it could potentially be used in reactions with binucleophiles to construct thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

The reactivity of the thiocyanate group itself warrants detailed study. Investigations into its behavior in cycloaddition reactions, such as [3+2] cycloadditions with various dipolarophiles, could lead to the synthesis of novel spirocyclic or fused heterocyclic systems. Furthermore, its reaction with various nucleophiles could be systematically explored. While reactions with soft nucleophiles are expected to target the sulfur atom, reactions with hard nucleophiles could potentially occur at the cyano carbon, leading to a diverse array of functionalized products.

The development of novel synthetic methodologies for this compound is another key area for future research. While it is likely synthesized via the reaction of methyl chloroacetate (B1199739) with a thiocyanate salt, optimizing this process for yield, purity, and green chemistry principles would be a valuable contribution. Furthermore, exploring alternative synthetic routes, such as the direct thiocyanation of methyl acetate (B1210297), could offer more efficient and atom-economical approaches.

Advancements in Analytical and Computational Characterization

A thorough analytical and computational characterization of this compound is currently absent from the literature. Future research should focus on a comprehensive spectroscopic analysis, including advanced NMR techniques (such as 2D NMR), high-resolution mass spectrometry, and infrared and Raman spectroscopy to build a complete and unambiguous spectral profile of the molecule.

Computational studies would be invaluable in complementing experimental findings. Density Functional Theory (DFT) calculations could be employed to:

Determine the optimized molecular geometry and electronic structure.

Predict vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and potential for participation in various chemical reactions.

Model reaction pathways for its synthesis and subsequent transformations, providing insights into reaction mechanisms and predicting the feasibility of unexplored reactions.

Such computational data would not only provide a fundamental understanding of the molecule's intrinsic properties but also guide future experimental work.

Potential Novel Non-Clinical Applications

While currently likely used as a chemical intermediate, the unique structural features of this compound suggest a range of potential non-clinical applications that are yet to be explored.

In the field of materials science , the thiocyanate group could be leveraged for the synthesis of novel polymers or functional materials. For example, it could be incorporated into polymer backbones to modify their physical and chemical properties, such as thermal stability, refractive index, or ability to coordinate with metals. The sulfur atom could also play a role in the development of new types of organic conductors or semiconductors.

The reactivity of the thiocyanate group also makes it a candidate for the development of new analytical reagents or sensors . Its ability to react selectively with certain analytes could be harnessed to create colorimetric or fluorescent probes for the detection of specific ions or molecules.

Furthermore, its potential as a precursor in the synthesis of novel agrochemicals or other bioactive, non-pharmaceutical compounds should not be overlooked. The thiocyanate moiety is a known pharmacophore in some biologically active molecules, and the ester functionality provides a handle for further molecular elaboration.

Q & A

Q. What are the optimal reaction conditions for synthesizing thiocyanatoacetic acid methyl ester derivatives, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves esterification of thiocyanatoacetic acid with alcohols (e.g., isoborneol) under acid catalysis. Kinetic studies suggest temperature and time are critical: at 110°C, 4 hours achieves 62% yield for related esters (e.g., 2-aryl-5-pyrrolecarboxylic acid methyl ester), with GC/MS used to monitor reaction progress . Validate purity via GC retention time matching and spectral libraries (e.g., Wiley NIST) .

Q. How can the physicochemical properties of this compound be characterized for research applications?

- Methodological Answer : Key properties include pKa (~2.58 for thiocyanatoacetic acid) and molecular weight (73.12 g/mol for methyl thiocyanate derivatives). Use titration for acidity and GC/MS or NMR for structural confirmation. Polar cyanosilicone GC columns are recommended for resolving ester derivatives, as per AOAC/AOCS protocols .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : GC/MS is preferred due to high sensitivity for volatile esters. For metal-complexation studies (e.g., Co²⁺ or Ni²⁺ detection), employ UV-Vis spectroscopy with optimized pH and ligand ratios, referencing mercaptoacetic acid ester methodologies .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in metal-complexation reactions?

- Methodological Answer : Steric hindrance from substituents (e.g., isobornyl groups) reduces coordination efficiency, while electron-withdrawing thiocyanate enhances ligand stability. Compare complexation constants (log K) via Job’s method or spectrophotometric titration, adjusting solvent polarity (e.g., ethanol/water mixtures) to minimize interference .

Q. What experimental strategies resolve contradictions in kinetic data for thiocyanatoacetic acid esterification?

- Methodological Answer : Discrepancies between experimental and calculated yields (e.g., 93% vs. 83% at 110°C/3 hours) may arise from side reactions or incomplete catalyst activation. Use Arrhenius plots to model activation energy and optimize temperature gradients. Validate with real-time FTIR to track intermediate formation .

Q. How can computational modeling improve the design of thiocyanatoacetic acid derivatives for targeted applications?

- Methodological Answer : Employ DFT calculations to predict electron density distribution and reactive sites. For example, the thiocyanate group’s nucleophilicity can be modeled to optimize ester derivatives for pesticide activity (e.g., pediculicides). Cross-validate with experimental LC-MS/MS fragmentation patterns .

Methodological Notes

- Data Validation : Always cross-reference GC/MS results with synthetic standards (e.g., methyl myristoleate) to avoid misidentification .

- Contradiction Mitigation : Replicate experiments under inert atmospheres (N₂/Ar) to minimize oxidation artifacts in metal-complexation studies .

- Advanced Instrumentation : For non-volatile derivatives, use HPLC-ESI-MS with C18 columns and acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.